O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine is a synthetic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine typically involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols. This reaction is mediated by hydrochloric acid and does not produce any 5-isoxazolone byproducts . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl nitrite or isoamyl nitrite, often under conventional heating conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with similar applications in medicinal chemistry and biochemistry.
5-Aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles: Compounds with antifungal activity.
Uniqueness
O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7ClN2O2 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
O-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H7ClN2O2/c1-3-5(6)4(2-9-7)10-8-3/h2,7H2,1H3 |
InChI Key |
YYNUTCHFWJHJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.